Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate
Description
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate is a synthetic organic compound featuring a methyl ester backbone with an amino-substituted propanoate chain linked to a substituted phenyl ring. The aromatic ring is functionalized with bromo (Br), fluoro (F), and nitro (NO₂) groups at the 4-, 3-, and 2-positions, respectively. The compound’s unique substitution pattern may influence its reactivity, stability, and biological activity compared to related esters.
Properties
Molecular Formula |
C10H10BrFN2O4 |
|---|---|
Molecular Weight |
321.10 g/mol |
IUPAC Name |
methyl 2-(4-bromo-3-fluoro-2-nitroanilino)propanoate |
InChI |
InChI=1S/C10H10BrFN2O4/c1-5(10(15)18-2)13-7-4-3-6(11)8(12)9(7)14(16)17/h3-5,13H,1-2H3 |
InChI Key |
ZIDVAYSJHBHNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate typically involves the following steps:
Nitration: The aromatic ring is nitrated to introduce the nitro group.
Halogenation: The bromo and fluoro substituents are introduced through halogenation reactions.
Amination: The nitro group is reduced to an amino group.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group yields an amino compound.
Scientific Research Applications
Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are primarily methyl or benzoate esters with aryl or heteroaryl substituents. Key differences lie in substitution patterns, functional groups, and applications:
Table 1: Structural Comparison of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate and Analogs
Key Observations:
Bromo and fluoro substituents increase lipophilicity, which may improve membrane permeability in biological systems .
Functional Group Differences: The amino linkage in the target compound distinguishes it from analogs like haloxyfop-methyl and diclofop-methyl, which feature ether or phenoxy groups. This amino group could facilitate hydrogen bonding, altering target-binding specificity. Ester vs. Acid Forms: The methyl ester in the target compound contrasts with the carboxylic acid in 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid , affecting solubility and bioavailability.
Physicochemical Data Limitations
However, inferences can be drawn:
- Stability : The nitro group may increase susceptibility to photodegradation compared to chloro-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
